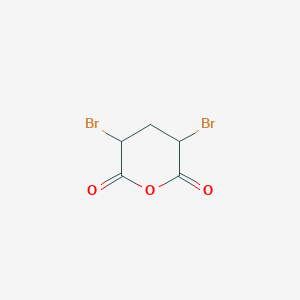

3,5-Dibromo-dihydro-pyran-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromooxane-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2O3/c6-2-1-3(7)5(9)10-4(2)8/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGKMZHCBCNDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC(=O)C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 3,5 Dibromo Dihydro Pyran 2,6 Dione

Retrosynthetic Analysis of the 3,5-Dibromo-dihydro-pyran-2,6-dione Scaffold

A retrosynthetic analysis of this compound suggests that the most logical disconnection points are the carbon-bromine bonds and the ester linkage within the pyran ring. This approach points to simpler, more readily available precursors. The primary disconnection strategy involves the late-stage introduction of the bromine atoms, suggesting a non-brominated dihydropyran-2,6-dione scaffold as a key intermediate. This intermediate can be conceptually derived from glutaric anhydride (B1165640) or its derivatives through cyclization. An alternative disconnection could involve the formation of the heterocyclic ring from an open-chain dibrominated dicarboxylic acid or its activated form. This latter approach, however, presents challenges in controlling regioselectivity during the cyclization step.

Classical Synthetic Routes and Their Evolution

The traditional syntheses of this compound have primarily relied on foundational organic reactions, which have been refined over time for improved efficiency and yield.

Halogenation Reactions of Precursors

The most direct and widely employed method for the synthesis of this compound involves the halogenation of a suitable precursor, most notably glutaric anhydride (also known as dihydro-2H-pyran-2,6(3H)-dione). nih.govnist.gov This method is advantageous due to the commercial availability and stability of the starting material.

The reaction typically proceeds by treating glutaric anhydride with a brominating agent. While elemental bromine can be used, the reaction often requires harsh conditions and can lead to a mixture of products with varying degrees of bromination. A more controlled approach involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. orgsyn.org This method allows for a more selective introduction of bromine atoms at the desired positions.

It is important to note that the direct dibromination of glutaric anhydride can be challenging. An alternative strategy involves the bromination of a related precursor, 3-bromo-5,6-dihydro-2H-pyran-2-one, which can be prepared from 5,6-dihydro-2H-pyran-2-one. orgsyn.org The reaction of 3-bromo-5,6-dihydro-2H-pyran-2-one with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in a solvent like carbon tetrachloride yields 3,5-dibromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org While structurally similar, this compound is distinct from the target molecule, this compound. The synthesis of the target dione (B5365651) via direct halogenation of the corresponding dione precursor remains a key, albeit sometimes challenging, route.

The table below summarizes a typical halogenation reaction for a related compound, illustrating the general conditions that could be adapted.

| Precursor | Reagent | Initiator | Solvent | Product |

| 3-bromo-5,6-dihydro-2H-pyran-2-one | N-bromosuccinimide | Benzoyl peroxide | Carbon tetrachloride | 3,5-dibromo-5,6-dihydro-2H-pyran-2-one orgsyn.org |

Multi-step Synthesis from Open-chain Precursors

An alternative to the direct halogenation of a cyclic precursor is the synthesis from open-chain molecules. This approach offers greater control over the placement of the bromine atoms before the ring-forming step. A plausible synthetic sequence would start with a suitably substituted open-chain dicarboxylic acid or its derivative.

For instance, a dibrominated glutaric acid derivative could serve as the open-chain precursor. The challenge then lies in the efficient cyclization to form the desired dihydropyran-2,6-dione ring. This cyclization is essentially an intramolecular esterification (lactonization).

Lactonization and Cyclization Approaches

Lactonization is a critical step in many synthetic routes to dihydropyran-2,6-diones, especially when starting from open-chain precursors. The ease of lactonization of γ-keto acids to form furanones is known to be influenced by the substituents on the aryl group, indicating that electronic effects play a significant role in such cyclizations. researchgate.net This principle can be extended to the formation of six-membered rings.

In the context of this compound, the cyclization of a dibrominated glutaric acid derivative would be the key lactonization step. The reaction would likely be promoted by dehydrating agents or by converting the carboxylic acid groups to more reactive species like acid chlorides. The stereochemistry of the bromine atoms would be a crucial factor in determining the feasibility and stereochemical outcome of the cyclization.

Iodolactonization is a powerful method for constructing halogenated lactones from unsaturated acids. researchgate.net Although this specific reaction leads to iodo-derivatives, the underlying principle of halogen-mediated cyclization is relevant. A similar bromolactonization approach, if applied to an appropriate unsaturated precursor, could potentially lead to the formation of a brominated dihydropyran-2,6-dione scaffold.

Modern and Sustainable Synthetic Methodologies

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods. Catalytic systems, in particular, have shown great promise in the synthesis of heterocyclic compounds.

Catalytic Systems in Dihydropyran-2,6-dione Synthesis

While specific catalytic systems for the direct synthesis of this compound are not extensively documented, the broader field of dihydropyran-2,6-dione synthesis provides valuable insights. Catalytic methods are being explored to improve the efficiency and selectivity of lactonization and other key transformations.

For example, polymer-supported heterogeneous catalysts have been successfully employed in the one-pot, four-component synthesis of bioactive pyranopyrazoles, demonstrating the potential of catalysis in constructing complex pyran-containing scaffolds. researchgate.net Furthermore, metal-catalyzed dynamic kinetic resolution has been utilized in the synthesis of enantiopure (R)-5,6-dihydropyran-2-one derivatives, showcasing the power of catalysis in controlling stereochemistry. researchgate.net

Palladium-catalyzed oxidative Heck redox-relay strategies have also been developed for the stereoselective synthesis of 2,6-trans-tetrahydropyrans, which are structurally related to the dihydropyran-2,6-dione core. acs.org These modern catalytic approaches, while not directly applied to the target molecule of this article, represent the forefront of synthetic methodology and could potentially be adapted for the synthesis of this compound in the future, offering more sustainable and efficient routes.

Green Chemistry Principles and Environmentally Benign Synthesis

The application of green chemistry principles to the synthesis of brominated pyranones is an area of growing importance. Traditional bromination methods often involve the use of hazardous reagents and solvents. Modern approaches aim to mitigate these issues by employing safer alternatives and more sustainable reaction conditions.

One strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent, which is easier and safer to handle than liquid bromine. cphi-online.com The reactions can be carried out in more environmentally friendly solvents. For instance, water-mediated organic synthesis has been explored for the preparation of quinone-fused coumarins, highlighting the potential for aqueous reaction media in related heterocyclic syntheses. researchgate.net Furthermore, catalyst-free approaches in aqueous ethanol (B145695) systems have been developed for the synthesis of pyran derivatives, offering a clean, cost-effective, and practical method. researchgate.net The use of ionic liquids, such as 1-Butyl-3-methylimidazolium bromide, as a reaction medium also presents a greener alternative, often leading to high yields and simplified product isolation. chemrevlett.com

Electrochemical methods also align with green chemistry principles by using electrons as a "reagent," which can reduce the need for chemical oxidants or reductants. researchgate.net Paired electrolysis, where both anodic and cathodic reactions are productively utilized, can further enhance the efficiency and atom economy of the process. researchgate.net

Flow Chemistry Applications in Brominated Pyranone Synthesis

Flow chemistry offers significant advantages for the synthesis of brominated pyranones, particularly concerning safety and scalability. The use of continuous flow reactors allows for the in-situ generation and immediate consumption of hazardous reagents like bromine, minimizing the risks associated with their storage and handling. cphi-online.commdpi.com

A common approach involves the reaction of an oxidant, such as sodium hypochlorite (B82951) (NaOCl) or sodium bromate (B103136) (NaBrO₃), with a bromide source like hydrobromic acid (HBr) or potassium bromide (KBr) to generate bromine in the flow system. cphi-online.commdpi.com This generated bromine is then directly mixed with the substrate to be brominated. mdpi.com This technique has been successfully applied to the polybromination of both alkenes and aromatic substrates, achieving high yields. mdpi.com

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and yield compared to batch processes. nih.gov For instance, the synthesis of 2-(C-glycosyl)acetates from pyranoses has been optimized using flow chemistry, demonstrating its utility in complex heterocyclic synthesis. nih.gov The narrow channels of flow reactors also ensure efficient heat and mass transfer, which is particularly beneficial for highly exothermic bromination reactions. cphi-online.comnih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound and related compounds. Key parameters that are often varied include the choice of brominating agent, solvent, catalyst, temperature, and reaction time.

For the synthesis of 3,5-dibromo-5,6-dihydro-2H-pyran-2-one, a precursor to related pyrones, a detailed procedure involves the bromination of 3-bromo-5,6-dihydro-2H-pyran-2-one with N-bromosuccinimide (NBS) in carbon tetrachloride, initiated by benzoyl peroxide. orgsyn.org The reaction is refluxed for several hours to achieve a high yield of the crude product. orgsyn.org

Catalyst screening is a common strategy for optimization. For example, in the synthesis of certain pyran derivatives, various catalysts and brominating agents such as NBS, N-iodosuccinimide (NIS), and iodine have been tested to determine the optimal conditions. researchgate.net The choice of solvent can also significantly impact the reaction outcome. researchgate.net

The following table summarizes the optimization of a model bromination reaction:

| Entry | Brominating Agent | Solvent | Temperature | Yield (%) of Product A | Yield (%) of Product B |

| 1 | NBS | Ethanol | Room Temp | 50 | 33 |

| 2 | NIS | Ethanol | Room Temp | - | Poor |

| 3 | I₂ | Ethanol | Room Temp | 33 | - |

| Data derived from a study on the optimization of reaction conditions for pyran derivatives. researchgate.net |

Stereoselective Synthesis of Analogues (if applicable to chiral derivatives)

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral analogues, particularly those with substituents that create stereogenic centers. The synthesis of natural pyranones with long, stereochemically rich side chains provides a wealth of strategies that can be adapted. nih.gov

Common methods for achieving stereoselectivity include:

Asymmetric Catalysis: The use of chiral catalysts, such as C₂-symmetric bis(oxazoline)-Cu(II) complexes, can facilitate enantioselective hetero-Diels-Alder reactions to form dihydropyran rings. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the stereoselective synthesis of dihydropyranones through various annulation reactions. mdpi.com

Substrate Control: Starting from a chiral precursor, such as a carbohydrate-derived starting material, can impart stereoselectivity to the final product. nih.gov For example, the synthesis of dodoneine, a natural pyranone, has been achieved starting from commercially available dihydro-p-coumaric acid. nih.gov

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

The synthesis of chiral dihydropyranone derivatives often involves cascade reactions that can build multiple stereocenters in a single step with high diastereoselectivity. mdpi.com For instance, an NHC-organocatalyzed azolium-enolate cascade reaction has been used to synthesize tetra-substituted tetralines containing four contiguous stereocenters. mdpi.com

Chemical Transformations and Mechanistic Insights of 3,5 Dibromo Dihydro Pyran 2,6 Dione

Reactivity of the Anhydride (B1165640) Moiety

The anhydride functional group in 3,5-Dibromo-dihydro-pyran-2,6-dione is the primary site for nucleophilic attack, leading to ring-opening and subsequent derivatization.

Nucleophilic Ring-Opening Reactions

The strained cyclic anhydride is susceptible to attack by various nucleophiles, resulting in the opening of the pyran ring. This reactivity is fundamental to the use of this compound as a synthetic intermediate. For instance, the reaction with nucleophiles can lead to the formation of functionalized open-chain products. chim.it The presence of two electrophilic centers in the dihydropyran ring system allows for selective reactions with different types of nucleophiles. chim.it

Derivatization via Esterification and Amidation

Following nucleophilic ring-opening, the resulting carboxylic acid and acyl halide functionalities can be readily converted into esters and amides. This two-step process, involving initial ring-opening followed by reaction with an alcohol or amine, allows for the introduction of a wide variety of substituents. For example, reaction with anilines can lead to the formation of enamine pyran-2,6-dione structures. google.com

Hydrolysis and Solvolysis Pathways

Under aqueous conditions, this compound undergoes hydrolysis to yield the corresponding dicarboxylic acid. Similarly, solvolysis in the presence of other nucleophilic solvents, such as alcohols, will lead to the formation of mono-ester products. The reaction with hydrogen peroxide, a strong oxidizing agent, results in various oxidized derivatives of the pyran ring. ontosight.ai

Reactivity of the Bromine Substituents

The two bromine atoms on the pyran ring are key to its utility in cross-coupling and debromination reactions, enabling the formation of new carbon-carbon and carbon-hydrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille)

The bromine atoms at the 3- and 5-positions are amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for constructing complex molecular architectures. mdpi.com

Suzuki Coupling: The Suzuki-Miyaura coupling reaction of 3,5-dibromo-2-pyrone with aryl- and vinyl-boronic acids has been shown to proceed with high regioselectivity. researchgate.net Depending on the reaction conditions, substitution can be directed to either the 3- or 5-position. researchgate.net

Stille Coupling: Stille coupling reactions have also been successfully employed. For example, 3-(trimethylstannyl)-5-bromo-2-pyrone can react with aryl halides to produce 3-substituted 5-bromo-2-pyrones. researchgate.net

Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is another important transformation. mdpi.com 3,5-Dibromo-2-pyrone has been shown to undergo facile palladium-catalyzed coupling reactions with various alkynes. researchgate.net

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of organic fragments.

Reductive Debromination Strategies

The bromine substituents can be selectively removed through reductive debromination. This process is valuable for synthesizing the corresponding debrominated pyranone derivatives. High-yield reductive debrominations can be achieved, demonstrating that bromo-substituted pyrones can serve as synthetic equivalents for their non-halogenated counterparts in reactions like thermal Diels-Alder cycloadditions. researchgate.net

Substitution Reactions Involving Bromine Centers

The bromine atoms at the C3 and C5 positions of this compound are highly susceptible to nucleophilic substitution. This reactivity stems from their position alpha to the electron-withdrawing carbonyl groups, which polarizes the carbon-bromine bond and stabilizes the transition state of substitution reactions. A variety of nucleophiles can displace the bromide ions, leading to a range of functionalized dihydropyran-2,6-dione derivatives.

These reactions typically proceed via an SN2 mechanism. The substitution can be performed with a range of soft and hard nucleophiles. For instance, nitrogen nucleophiles like primary and secondary amines can be used to introduce amino groups. Similarly, oxygen nucleophiles such as alcohols and phenoxides can yield ether derivatives, while sulfur nucleophiles like thiols and thiophenoxides can form the corresponding thioethers.

The reaction conditions for these substitutions can be tailored based on the nucleophilicity of the attacking species. Stronger nucleophiles may react readily at room temperature, while weaker ones might require elevated temperatures or the presence of a non-nucleophilic base to facilitate the reaction by scavenging the HBr byproduct. In some cases, the use of a base can also promote elimination reactions as a competing pathway.

Table 1: Representative Nucleophilic Substitution Reactions on α-Bromo Lactone Systems

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |

|---|---|---|

| Primary Amine (R-NH₂) | Base (e.g., Et₃N), Solvent (e.g., THF) | 3-Amino-dihydro-pyran-2,6-dione |

| Alcohol (R-OH) | Base (e.g., NaH), Solvent (e.g., DMF) | 3-Alkoxy-dihydro-pyran-2,6-dione |

| Thiol (R-SH) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 3-Thioether-dihydro-pyran-2,6-dione |

This table is illustrative and based on the general reactivity of α-halo ketones and lactones.

Reactions at the Saturated Ring Positions

The saturated portion of the this compound ring, specifically the C4 position, also presents opportunities for chemical transformation. The protons on C4 are flanked by two carbons bearing both bromine atoms and carbonyl functionalities, which significantly increases their acidity. This allows for deprotonation by a suitable base to form an enolate intermediate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the C4 position.

Furthermore, the cyclic anhydride structure is susceptible to ring-opening reactions upon attack by nucleophiles. ontosight.ai Nucleophilic attack can occur at either of the electrophilic carbonyl carbons (C2 or C6). This results in the cleavage of a carbon-oxygen bond and the formation of a linear glutaric acid derivative. atamanchemicals.comwikipedia.org The specific product depends on the nucleophile used. For example, reaction with water leads to the corresponding dicarboxylic acid, while reaction with an alcohol yields a monoester. pressbooks.pub This ring-opening is a common reaction for cyclic anhydrides and dihydropyranones. pressbooks.pubresearchgate.net

Table 2: Potential Reactions at the Saturated Ring Positions

| Position | Reagent | Product Type |

|---|---|---|

| C4 | 1. Base (e.g., LDA) 2. Electrophile (e.g., CH₃I) | 4-Alkyl-3,5-dibromo-dihydro-pyran-2,6-dione |

| C2/C6 | Water (H₂O) | 2,4-Dibromopentanedioic acid |

| C2/C6 | Alcohol (R-OH) | 2,4-Dibromopentanedioic acid monoester |

This table illustrates potential reactions based on the principles of enolate chemistry and anhydride reactivity.

Mechanistic Investigations of Key Transformations

The mechanisms of the key reactions of this compound are central to understanding its chemical behavior and predicting reaction outcomes.

Mechanism of Nucleophilic Substitution at Bromine Centers: The substitution of the bromine atoms is believed to proceed through a bimolecular nucleophilic substitution (SN2) pathway. The nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The presence of the adjacent carbonyl group facilitates this reaction by withdrawing electron density, making the carbon more electrophilic, and by stabilizing the charge in the transition state.

Mechanism of Reactions at C4: Reactions involving the C4 position are initiated by the abstraction of a proton by a base to form an enolate. The negative charge of the enolate is delocalized onto the oxygen atoms of the carbonyl groups, which stabilizes the intermediate. This enolate then acts as a nucleophile, attacking an electrophile to form a new carbon-carbon bond at the C4 position.

Mechanism of Ring-Opening: The ring-opening of the dihydropyran-2,6-dione follows a nucleophilic acyl substitution mechanism. libretexts.org The process begins with the nucleophilic attack on one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms, leading to the cleavage of the endocyclic C-O bond. The oxygen atom of the cleaved bond acts as a leaving group, which is protonated in a subsequent step to yield the final ring-opened product. This mechanism is analogous to the hydrolysis or alcoholysis of linear acid anhydrides. pressbooks.pub

Advanced Structural Elucidation and Spectroscopic Characterization

Elucidation of Molecular Architecture through High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the intricate connectivity and spatial arrangement of atoms within a molecule. For 3,5-Dibromo-dihydro-pyran-2,6-dione, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the foundational step.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to the non-equivalent protons in the dihydropyran ring. The chemical shifts of these protons would be significantly influenced by the presence of the electron-withdrawing bromine atoms and the carbonyl groups. Spin-spin coupling patterns would provide valuable information about the dihedral angles between adjacent protons, aiding in the determination of the ring's conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons bonded to bromine (C3 and C5) and the carbonyl carbons (C2 and C6) would be of particular interest, providing insights into the electronic environment of these key functional groups.

2D-NMR Techniques: To unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between spin-coupled protons, allowing for the tracing of the proton network within the dihydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached, facilitating the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the through-space proximity of protons. The presence of NOE cross-peaks between specific protons would offer critical evidence for the stereochemical relationships and the preferred conformation of the molecule in solution.

Hypothetical ¹H and ¹³C NMR Data Table:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 4.5 - 5.0 | 50 - 55 |

| H4a | 2.8 - 3.2 | 35 - 40 |

| H4b | 2.5 - 2.9 | 35 - 40 |

| H5 | 4.6 - 5.1 | 52 - 57 |

| C2 | - | 165 - 170 |

| C3 | - | 50 - 55 |

| C4 | - | 35 - 40 |

| C5 | - | 52 - 57 |

Precision Structural Determination via Single-Crystal X-ray Diffraction (if available for the compound or close analogues)

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Currently, there are no published single-crystal X-ray diffraction data for this compound. However, studies on analogous pyran-2,4-dione and pyran-2,6-dione derivatives have been reported. researchgate.netmdpi.comnih.gov These studies often reveal that the six-membered dihydropyran ring can adopt various conformations, such as chair, boat, or twist-boat, depending on the nature and position of the substituents. nih.gov For instance, the crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine shows a pyran ring in a shallow envelope conformation. nih.gov

Based on these related structures, it can be hypothesized that the dihydropyran ring in this compound would likely adopt a conformation that minimizes steric interactions between the bulky bromine atoms and the carbonyl groups. A chair or a distorted chair conformation is a plausible arrangement. In such a conformation, the bromine substituents could occupy either axial or equatorial positions, and the determination of their relative stereochemistry (cis or trans) would be a key outcome of a successful crystallographic analysis.

Hypothetical Crystal Data Table for a Close Analogue:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

Vibrational Spectroscopic Characterization (Infrared and Raman Spectroscopy) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). These bands are typically found in the region of 1700-1800 cm⁻¹. The exact position of these absorptions can be influenced by the electronic effects of the adjacent bromine atoms and the ring strain. The C-Br stretching vibrations would appear at lower frequencies, typically in the range of 500-700 cm⁻¹. The C-O stretching vibrations of the pyran ring and various C-H bending and stretching modes would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretching vibrations would also be visible in the Raman spectrum, their intensities might differ from those in the IR spectrum. The C-Br bonds are often strong Raman scatterers, making this technique particularly useful for their characterization.

A study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one utilized both IR and Raman spectroscopy in conjunction with DFT calculations to characterize the vibrational modes of the molecule. scifiniti.com A similar approach for this compound would be highly beneficial for a thorough analysis of its vibrational properties.

Expected Vibrational Frequencies Data Table:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Symmetric Stretch | 1750 - 1780 |

| C=O | Asymmetric Stretch | 1720 - 1750 |

| C-O | Stretch | 1050 - 1250 |

| C-Br | Stretch | 500 - 700 |

High-Resolution Mass Spectrometric Approaches for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable information about the fragmentation pathways of the molecule upon ionization, which can aid in structural elucidation.

For this compound, HRMS would be used to confirm its elemental formula, C₅H₄Br₂O₃. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks being approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: Under electron ionization (EI) or other energetic ionization methods, the molecular ion of this compound would likely undergo a series of fragmentation reactions. Plausible fragmentation pathways could include:

Loss of a bromine radical (•Br).

Loss of carbon monoxide (CO) or carbon dioxide (CO₂).

Cleavage of the dihydropyran ring.

The mass spectrum of the parent compound, dihydro-2H-pyran-2,6(3H)-dione (glutaric anhydride), is available in the NIST database and shows characteristic fragmentation patterns. nist.gov This data can serve as a reference for predicting the fragmentation of its dibrominated derivative.

Predicted Mass Spectrometry Fragmentation Data Table:

| m/z | Ion |

|---|---|

| 270/272/274 | [M]⁺• (C₅H₄Br₂O₃) |

| 191/193 | [M - Br]⁺ |

| 163/165 | [M - Br - CO]⁺ |

| 147/149 | [M - Br - CO₂]⁺ |

Conformational Analysis and Stereochemical Studies (if applicable)

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the relative energies of different possible conformations (e.g., chair, boat, twist-boat) and the stereoisomers (cis and trans). beilstein-journals.org Such studies can predict the most stable conformation in the gas phase or in solution. For substituted dihydropyran rings, a chair-like conformation is often the most stable. nih.govsemanticscholar.org The energetic preference for axial versus equatorial positions of the bromine substituents would be determined by a balance of steric and electronic factors.

Stereochemical Studies: The presence of two stereocenters at C3 and C5 gives rise to the possibility of cis and trans diastereomers, as well as enantiomers for the trans isomer. The stereochemistry of chiral 2-substituted chromanes, which also contain a dihydropyran ring, has been investigated, revealing correlations between the stereochemistry at C2 and the helicity of the dihydropyran ring. nih.govsemanticscholar.org While this compound is not chiral if it exists as the cis isomer (a meso compound), the trans isomer would be a racemic mixture of two enantiomers. The separation and characterization of these stereoisomers would require chiral chromatographic techniques or stereoselective synthesis methods.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method that can provide a good balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to optimize the geometry of 3,5-Dibromo-dihydro-pyran-2,6-dione. mdpi.comresearchgate.netnih.govacs.org Such calculations would likely reveal the preferred conformation of the dihydropyran ring and the orientations of the bromine substituents.

From the optimized geometry, various electronic properties can be determined. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. mdpi.com For this compound, the carbonyl oxygens are expected to be regions of high negative potential, making them susceptible to electrophilic attack, while the areas around the hydrogen atoms would exhibit positive potential.

Furthermore, DFT allows for the calculation of global reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. ijcce.ac.ir For a related series of pyran-2,4-dione derivatives, DFT calculations have been used to explore their stability and reactivity. mdpi.com

A hypothetical table of DFT-calculated parameters for this compound is presented below, based on typical values for similar heterocyclic compounds.

| Parameter | Predicted Value |

| Total Energy (Hartree) | -5321.45 |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 5.36 |

| Dipole Moment (Debye) | 3.12 |

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach to studying molecular properties. semanticscholar.org These methods are valuable for obtaining highly accurate geometries and energies. For pyrano[2,3-d]pyrimidine derivatives, ab initio calculations at the HF/6-31G(d,p) level have been used to determine optimized structural parameters and thermodynamic properties. ijcce.ac.ir

For this compound, ab initio calculations could be used to corroborate the geometries predicted by DFT and to calculate properties like vibrational frequencies. A comparison of the calculated vibrational spectra with experimental IR and Raman data, if available, would serve as a validation of the computational model. These calculations can also provide insight into intramolecular interactions, such as the nature of the C-Br and C-O bonds. ijcce.ac.ir

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility. nih.gov For a molecule like this compound, the dihydropyran ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. qmul.ac.ukresearchgate.net

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and the trajectories of all atoms would be calculated over a period of nanoseconds. mdpi.comnih.gov Analysis of these trajectories would reveal the accessible conformational space and the influence of the bulky bromine atoms on the ring's flexibility. Such studies have been applied to various dihydropyran-based compounds to understand their structural stability. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For NMR chemical shifts , DFT calculations using methods like Gauge-Including Atomic Orbitals (GIAO) can provide theoretical predictions of ¹H and ¹³C chemical shifts. researchgate.netacs.org For halogenated organic compounds, it is often necessary to include relativistic effects for accurate predictions, especially for carbons bonded to heavy halogens like bromine. researchgate.net The predicted shifts for this compound would be influenced by the electronegativity of the bromine and oxygen atoms, with protons and carbons closer to these atoms expected to show downfield shifts. pressbooks.pubopenstax.org A table of predicted ¹H NMR chemical shifts is presented below as a hypothetical example.

| Proton | Predicted Chemical Shift (ppm) |

| H at C3 | 4.85 |

| H at C5 | 4.95 |

| H at C4 (axial) | 2.75 |

| H at C4 (equatorial) | 2.90 |

For UV-Vis spectra , Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. acs.orgresearchgate.net Studies on pyranone derivatives have shown that TD-DFT can accurately predict their UV absorption spectra. acs.organu.edu.au For this compound, the calculations would likely predict absorptions in the UV region arising from n → π* and π → π* transitions associated with the carbonyl groups. The presence of bromine atoms may also influence the absorption spectrum. computabio.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. nih.gov For this compound, several reactions could be of interest, such as nucleophilic substitution at the bromine-bearing carbons or ring-opening reactions.

DFT calculations can be used to map the potential energy surface of a proposed reaction. mdpi.com This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. researchgate.net For instance, the ring-opening of pyran derivatives has been studied computationally, revealing the activation energies and mechanistic details of these processes. researchgate.netosi.lvrsc.orgresearchgate.netrsc.org Similarly, the mechanism of halolactonization, a related reaction, has been investigated using DFT to understand the role of the halogen and the stereochemical outcome. nih.govrsc.orgsci-hub.st For this compound, such studies could predict its reactivity towards various reagents and the feasibility of different reaction pathways.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (excluding biological activity specifics)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov

To develop a QSPR model for a class of compounds including this compound, a set of molecular descriptors would first be calculated for each molecule. These descriptors can be constitutional, topological, geometric, or electronic in nature. mdpi.comprimescholarslibrary.org For example, QSAR studies on pyran-4-one derivatives have used descriptors like lipophilicity (logP) and molar refractivity (MR) to correlate with their activity. nih.gov Similarly, QSPR models for heterocyclic compounds have been developed to predict properties such as hydrogen-bond basicity. nih.gov

By establishing a statistically significant correlation between these descriptors and a particular property (e.g., solubility, melting point), a predictive model can be built. semanticscholar.org This model could then be used to estimate the properties of new, unsynthesized derivatives of dihydropyran-2,6-dione. Such an approach has been successfully applied to various classes of heterocyclic compounds. researchgate.netmdpi.com

Applications in Advanced Organic Synthesis and Materials Science Excluding Clinical/human Trial Data

Utilization as a Versatile Building Block in Complex Chemical Synthesis

3,5-Dibromo-dihydro-pyran-2,6-dione is principally recognized for its role as a versatile building block in targeted, multi-step synthetic pathways. The high reactivity of the anhydride (B1165640) group, coupled with the two C-Br bonds, makes it a valuable precursor for introducing specific functionalities into a molecule. Its primary documented use is in the synthesis of substituted azetidines, demonstrating its capacity to act as a key intermediate in generating complex chemical structures. google.comnih.gov

Precursor to Heterocyclic Compounds

The most significant application of this compound is as a starting material for the synthesis of heterocyclic compounds, particularly substituted azetidines. google.com Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry. The synthesis begins with the dibromo-anhydride, which is not typically isolated but is generated from the bromination of glutaric anhydride and immediately used. google.comnih.gov The anhydride is then reacted with an alcohol, such as benzyl (B1604629) alcohol, to form the corresponding dibromo-diester. This intermediate subsequently undergoes a cyclization reaction with a primary amine, like benzylamine, to yield a mixture of cis- and trans-azetidine isomers. nih.gov This pathway highlights the compound's role in constructing the core of a new heterocyclic ring system.

Table 1: Synthetic Pathway to Azetidine (B1206935) Derivatives

| Step | Reactant(s) | Key Transformation | Product |

|---|---|---|---|

| 1 | Glutaric Anhydride, Bromine | Bromination | This compound (2,4-Dibromoglutaric anhydride) |

| 2 | This compound, Acetyl Chloride | Anhydride Formation | 2,4-Dibromoglutaric anhydride (if starting from acid) google.com |

| 3 | 2,4-Dibromoglutaric anhydride, Benzyl Alcohol | Ring-opening and Esterification | Dibenzyl 2,4-dibromopentanedioate |

Intermediate in Multi-component Reactions

The synthesis of azetidine derivatives from this compound can be viewed as a multi-step synthetic sequence where the anhydride acts as a crucial intermediate. nih.gov The process involves the sequential reaction of the anhydride with an alcohol and then an amine, bringing together three components to construct the final heterocyclic product. google.comnih.gov This strategic use of a bifunctional intermediate is a common theme in complex organic synthesis, allowing for the efficient assembly of elaborate molecules. While there is no evidence of its use in classical named multi-component reactions like the Castagnoli-Cushman reaction, its role in the sequential construction of azetidines from multiple reagents underscores its utility as a key synthetic intermediate.

Role in Polymer Chemistry as a Monomer or Crosslinker

A review of the scientific literature does not show specific examples of this compound being used in polymer chemistry. However, its chemical structure suggests potential applications in this field. As a cyclic anhydride, it could theoretically serve as a monomer in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. The anhydride ring would open to form the linkages of the polymer backbone. Furthermore, the two bromine atoms could serve as reactive sites for post-polymerization modification or as points for crosslinking, potentially imparting properties such as flame resistance or increased rigidity to the final material. These applications remain theoretical in the absence of direct research.

Catalytic Applications or Ligand Design Utilizing the Scaffold

There is no information in the reviewed scientific literature to suggest that this compound or its scaffold is used in catalytic applications or for ligand design. The compound is a reactive intermediate and is typically consumed in a reaction rather than acting as a catalyst.

Development of Chemical Probes for Reaction Monitoring or Imaging (non-biological)

No documented applications of this compound as a chemical probe for reaction monitoring or non-biological imaging were found in the scientific literature.

Integration into Functional Materials (e.g., in electronics, optics)

While the broader class of pyranone compounds has been investigated for applications in functional materials due to their electronic and photophysical properties, there are no specific studies showing the integration of this compound into functional materials for electronics or optics. guidechem.com Its utility in this area has not been explored in the reviewed literature.

Derivatives and Analogues of Dihydro Pyran 2,6 Diones: Comparative Research

Structure-Reactivity and Structure-Property Relationships within Substituted Dihydropyran-2,6-dione Systems

The reactivity of the dihydropyran-2,6-dione ring is governed by the interplay of its constituent functional groups: two carbonyls (lactone and ketone) and the ether linkage. This arrangement creates multiple electrophilic sites, making the molecule susceptible to nucleophilic attack. chim.it The presence of electron-withdrawing substituents, such as bromine atoms at the C3 and C5 positions, is expected to significantly enhance the electrophilicity of the ring carbons, influencing reaction pathways.

Computational studies on related dihydropyran systems have shown that substituents can alter the molecule's stability and decomposition pathways. For instance, research on the thermal decomposition of methyl-substituted 3,6-dihydro-2H-pyrans demonstrated that substituents decrease the activation free energy, with the most significant impact observed at the C2 and C6 positions. mdpi.com While not a dione (B5365651), this principle suggests that the bromine atoms in 3,5-Dibromo-dihydro-pyran-2,6-dione would profoundly affect its thermal stability and reaction kinetics compared to its non-halogenated counterpart.

The reactivity of related pyran-2,4(3H)-diones is characterized by the electrophilic nature of the carbonyl groups, which readily undergo nucleophilic substitution. The presence of two carbonyl groups in the 2,6-dione structure, flanking the oxygen atom, likely results in complex reactivity patterns, with potential for ring-opening reactions, substitutions, and cycloadditions.

Synthesis and Advanced Characterization of Functionalized Analogues

The synthesis of dihydropyran-2-one systems, close structural relatives, often involves cycloaddition reactions or intramolecular cyclizations. Hetero-Diels-Alder (HDA) reactions between activated dienes and aldehydes are a powerful tool for constructing the dihydropyran ring with high stereoselectivity. acs.org Various catalytic systems, including those based on copper and titanium, have been developed to afford highly functionalized chiral dihydropyrones. acs.orgorganic-chemistry.org

Another common strategy is the intramolecular cyclization of precursor molecules. For example, δ-hydroxy-α,β-unsaturated esters can be cyclized to form 5,6-dihydropyran-2-ones. organic-chemistry.org The synthesis of the specific this compound would likely start with a pre-functionalized precursor or involve the bromination of the dihydropyran-2,6-dione scaffold as a subsequent step.

Advanced characterization of these functionalized analogues relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the substitution pattern and stereochemistry. In complex cases, two-dimensional NMR techniques are employed. nih.gov Mass spectrometry provides exact mass data, confirming the molecular formula, which is especially important for halogenated compounds where isotopic patterns for bromine (⁷⁹Br and ⁸¹Br) are distinctive. mdpi.com

Table 1: Selected Synthetic Methods for Dihydropyran-2-one Analogues

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hetero-Diels-Alder | Activated Dienes + Aldehydes | (R)-BINOL-Ti(OiPr)₄ | Chiral Dihydropyrones | acs.org |

| Vinylogous Aldol Reaction | β,γ-Unsaturated Esters + Aldehydes | Cu(I) complex | Chiral α,β-Unsaturated δ-Lactones | organic-chemistry.org |

| Intramolecular Cyclization | Phenoxyethynyl Diols | AgOTf | Multisubstituted α,β-Unsaturated-γ-Lactones | organic-chemistry.org |

Comparative Analysis of Brominated vs. Other Halogenated or Non-Halogenated Analogues

The introduction of bromine atoms onto the dihydropyran-2,6-dione ring has a profound effect on its chemical properties compared to non-halogenated or other halogenated analogues. Bromine, being a large and polarizable halogen, acts as a good leaving group and an effective directing group in cross-coupling reactions.

Research on the closely related 3,5-dibromo-2-pyrone demonstrates this enhanced reactivity. This compound undergoes various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.net Interestingly, the regioselectivity of these reactions can be controlled: Suzuki-Miyaura reactions tend to occur at the C3 position, while Sonogashira couplings favor the C5 position, highlighting the subtle electronic differences imparted by the pyrone ring structure. researchgate.net Similarly, studies on 2,6-diaryl-3,5-dibromo-4-pyrones show their utility in Heck reactions. researchgate.net

When comparing brominated versus chlorinated compounds, brominated metabolites are more commonly found in marine organisms, while chlorinated ones are more prevalent in terrestrial environments, a factor often dependent on halide availability. mdpi.com In terms of reactivity, the C-Br bond is generally weaker and more reactive than the C-Cl bond, making brominated compounds more versatile synthons in cross-coupling chemistry.

Non-halogenated analogues, such as 6-methyl-2H-pyran-2,4(3H)-dione, serve as important scaffolds, but their reactivity at the ring carbons is considerably lower without the activation provided by halogen substituents.

Table 2: Comparative Reactivity in Cross-Coupling of a Brominated Analogue

| Reaction | Substrate | Position of Substitution | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 3,5-dibromo-2-pyrone | C3 | Pd(PPh₃)₄ / K₂CO₃ | researchgate.net |

| Sonogashira | 3,5-dibromo-2-pyrone | C5 | Pd(PPh₃)₄ / CuI / Na₂CO₃ | researchgate.net |

| Stille | 3-stannyl-5-bromo-2-pyrone | C3 | Palladium Catalyst | researchgate.net |

Studies on Spiro and Fused Ring Systems Derived from Dihydropyran-2,6-diones

The dihydropyran-2,6-dione structure is a promising precursor for the synthesis of more complex heterocyclic systems, including spiro and fused rings. The presence of two carbonyl groups provides handles for annulation reactions. Spirocycles are compounds where two rings share a single atom, and their synthesis from small heterocyclic rings is an area of active research due to the unique three-dimensional structures and inherent ring strain they possess. nih.gov

For example, 1-oxaspiro[2.3]hexane systems can be rearranged into cyclopentanones under Lewis acid catalysis, a transformation driven by the release of ring strain. nih.gov One could envision a similar strategy where a nucleophilic attack on one of the carbonyls of a dihydropyran-2,6-dione derivative initiates a cascade reaction leading to a spirocyclic product.

Furthermore, the reaction of related pyranone systems with binucleophiles is a well-established route to fused heterocyclic systems. Reactions of pyran-diones with reagents like aminopyrazoles or 6-aminouracil (B15529) can lead to the formation of fused pyridopyrimidine structures. chim.it The brominated positions on this compound could also serve as anchor points for intramolecular cyclizations after initial functionalization, leading to the formation of fused ring systems through reactions like intramolecular Heck coupling. The formation of diazo compounds and their subsequent conversion to spirocyclic tetrazoles has also been observed in related dione systems, suggesting another potential pathway for creating complex ring structures. colab.ws

Advanced Analytical Methodologies for Detection and Quantification in Chemical Systems

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating components in a mixture, making them indispensable for the purity assessment of synthesized compounds like 3,5-dibromo-dihydro-pyran-2,6-dione and for analyzing its presence in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile and thermally sensitive compounds. For brominated organic compounds, reversed-phase HPLC is commonly employed. researchgate.netnih.govtandfonline.com The separation is typically achieved on a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity. sielc.com A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) is used to elute the compounds. researchgate.nettandfonline.com UV-Vis detection is often suitable, with the detection wavelength set to an absorbance maximum of the analyte. tandfonline.com For instance, a simple, fast, and sensitive HPLC method with UV-Vis and electrochemical detection has been developed for the determination of bromophenols and bromobiphenyls. tandfonline.com

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. Given the potential for thermal lability of this compound, careful optimization of the injection port temperature would be necessary to prevent degradation. The use of a capillary column, such as an HP-5MS, is common for the separation of halogenated organic compounds. ekb.eg Electron Capture Detection (ECD) is particularly sensitive to halogenated compounds and is often the detector of choice. nih.gov

Table 1: Exemplary Chromatographic Conditions for Structurally Similar Compounds

| Technique | Compound Type | Column | Mobile/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | Brominated Phenols | C18 | Acetonitrile/Methanol/Phosphate Buffer | UV-Vis, Electrochemical | researchgate.netnih.gov |

| HPLC | Tetrabromophthalic Anhydride (B1165640) | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | MS-compatible (formic acid) | sielc.com |

| GC | Halogenated Solvents | HP-5MS Capillary | Helium | Mass Spectrometry (MS) | ekb.eg |

| GC | Sesquiterpene Lactones | - | - | ECD, FID, MS | nih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectrometric detection method, provide enhanced selectivity and sensitivity, making them ideal for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For halogenated organic contaminants, GC-MS is a widely used method. restek.comresearchgate.netresearchgate.net The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of an unknown compound or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known compounds. restek.comresearchgate.net The fragmentation patterns of brominated compounds in the mass spectrometer are often characteristic, showing isotopic patterns due to the presence of bromine isotopes (79Br and 81Br).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds in complex matrices. rsc.orgnih.govlatamjpharm.org For compounds that are not readily analyzable by GC, LC-MS/MS is the method of choice. Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS. ddtjournal.com The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which provides excellent selectivity and low detection limits. nih.gov For halogenated compounds, derivatization with a reagent that enhances ionization efficiency can be employed to improve sensitivity. nih.govddtjournal.com

Table 2: Hyphenated Techniques for Analysis of Related Compounds

| Technique | Compound Type | Ionization | Key Features | Reference |

|---|---|---|---|---|

| GC-MS | Halogenated Organic Contaminants | Electron Impact (EI) | Full scan for identification, SIM for quantification. | restek.comresearchgate.netresearchgate.net |

| LC-MS/MS | Genotoxic Alkyl Halides | Electrospray (ESI) | Derivatization for enhanced sensitivity, SRM for selectivity. | nih.gov |

| LC-MS | Dihydropyran Derivatives | - | Purity confirmation and structural analysis. | rsc.org |

| HPLC-ICP-MS/MS | Chlorinated and Brominated Acetic Acids | Inductively Coupled Plasma | Element-selective tool for halogen-tagged contaminants. | acs.org |

Electrochemical Methods for Detection and Redox Studies

Electrochemical methods can be used for both the detection and the study of the redox properties of electroactive compounds like this compound. The presence of bromine atoms and the dione (B5365651) functionality suggests that the compound is likely to be electrochemically active.

Cyclic Voltammetry (CV) can be employed to investigate the redox behavior of the compound, such as the potentials at which it is oxidized or reduced. scielo.org.mxnih.gov This information is valuable for understanding its chemical reactivity and for developing electrochemical sensors. Studies on the electrochemical reduction of brominated organic compounds have shown that carbon-bromine bonds can be cleaved electrochemically. scielo.org.mx

Electrochemical Detection (ECD) coupled with HPLC provides a sensitive and selective method for the determination of electroactive compounds. researchgate.netnih.gov For instance, an HPLC-ECD method has been developed for the determination of brominated phenols using an electrochemically pretreated carbon fiber microelectrode. nih.gov The detection potential can be optimized to selectively detect the compound of interest based on its redox potential.

Spectrophotometric and Spectrofluorometric Quantification Methods

Spectrophotometric and spectrofluorometric methods are often used for the quantification of compounds after a color-forming or fluorescence-inducing reaction.

Spectrophotometry can be a simple and cost-effective method for quantification. A common approach for halogenated compounds involves a reaction that produces a colored product, which can then be measured using a spectrophotometer. For example, the determination of carbamazepine, a heterocyclic compound, has been achieved by a bromination reaction followed by reaction with a dye. usm.my A similar strategy could potentially be developed for this compound.

Spectrofluorometry offers higher sensitivity and selectivity compared to spectrophotometry. researchgate.nettandfonline.com This technique is applicable if the compound itself is fluorescent or can be converted to a fluorescent derivative. For instance, a spectrofluorimetric method has been developed for the analysis of pentabromophenol (B1679275) based on the quenching of fluorescence of a specific probe. researchgate.net The development of such a method for this compound would require identifying a suitable fluorogenic reaction.

Table 3: Spectroscopic Quantification Methods for Related Compounds

| Method | Principle | Analyte Type | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Spectrophotometry | Redox reaction with promethazine | Bromate (B103136) | 515 | researchgate.net |

| Spectrophotometry | Bromination followed by reaction with dye | Carbamazepine | 510 or 570 | usm.my |

| Spectrofluorometry | Fluorescence quenching of a probe | Pentabromophenol | Emission at 501 | researchgate.net |

| Spectrofluorometry | Derivatization with OPA/2-mercaptoethanol | Compounds with primary amines | - | tandfonline.com |

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes is paramount to enabling broader research into 3,5-Dibromo-dihydro-pyran-2,6-dione. Future efforts are anticipated to move beyond traditional methods and explore more sophisticated and sustainable approaches.

Key Areas of Focus:

Organocatalysis: The use of N-heterocyclic carbenes (NHCs) and other organocatalysts has revolutionized the synthesis of related dihydropyran-2-one systems. mdpi.com Future research could focus on developing NHC-catalyzed annulation reactions to construct the dihydropyran-2,6-dione core with high stereocontrol.

Photocatalysis: Visible-light-mediated reactions offer a green and efficient alternative to traditional thermal methods. The development of photocatalytic cascade cyclizations could provide a direct and atom-economical route to this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Investigating the synthesis of this compound using microreactor technology could lead to more efficient and reproducible production.

Discovery of Novel Reactivity and Unprecedented Transformations

The two bromine atoms on the dihydropyran-2,6-dione ring are poised to be key drivers of its reactivity. Future research will likely focus on leveraging these functionalities to forge new bonds and create complex molecular architectures.

Potential Transformations:

Cross-Coupling Reactions: The bromine atoms provide ideal handles for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.netuni-regensburg.demdpi.com This would allow for the introduction of a wide array of substituents at the 3- and 5-positions, leading to a diverse library of derivatives.

Ring-Opening and Rearrangement Reactions: The strained lactone ring could be susceptible to nucleophilic attack, leading to ring-opening products that could serve as versatile intermediates for the synthesis of other complex molecules. Investigating these reactions could unveil novel synthetic pathways.

Diels-Alder Reactions: Related 2-pyrone systems are known to participate in Diels-Alder cycloadditions. mdpi.com Exploring the potential of this compound as a diene or dienophile could open up avenues for the construction of complex polycyclic systems.

High-Throughput Screening for New Chemical Applications (non-biological)

Once a library of derivatives is established, high-throughput screening (HTS) will be a critical tool for identifying novel, non-biological applications. This approach allows for the rapid testing of thousands of compounds for a specific property.

Potential Application Areas for Screening:

Materials Science: Screening for properties such as fluorescence, non-linear optical activity, and thermal stability could lead to the discovery of new materials for organic light-emitting diodes (OLEDs), sensors, or advanced polymers.

Catalysis: The dihydropyran-2,6-dione scaffold could serve as a ligand for metal catalysts. HTS could be employed to identify derivatives that exhibit high catalytic activity and selectivity in various organic transformations.

Agrochemicals: While explicitly non-biological in the context of human health, screening for herbicidal or pesticidal activity could be a valuable avenue of research.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.netneurips.ccnips.ccresearchgate.net These tools can analyze vast datasets to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

How AI and ML Can Accelerate Research:

Reaction Prediction: ML models can be trained on existing reaction data for similar compounds to predict the most likely products of a given reaction involving this compound. neurips.ccnips.cc This can save significant time and resources in the laboratory.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways for this target molecule and its derivatives, potentially uncovering routes that a human chemist might overlook.

Property Prediction: ML models can be developed to predict the physicochemical properties of virtual derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising characteristics for a given application.

Sustainable and Scalable Production Methodologies for Industrial Relevance

For any new compound to have a real-world impact, its synthesis must be both sustainable and scalable. Future research will need to address these challenges to ensure the industrial viability of this compound.

Strategies for Sustainable and Scalable Production:

Use of Renewable Feedstocks: Investigating synthetic routes that utilize bio-based starting materials would significantly improve the sustainability profile of the compound. researchgate.net

Catalyst Recovery and Reuse: Developing methodologies that allow for the easy recovery and reuse of expensive transition metal catalysts or organocatalysts is crucial for reducing waste and cost.

Process Optimization: Employing Design of Experiment (DoE) and other statistical methods to optimize reaction conditions for yield, purity, and efficiency will be essential for developing a robust and scalable process. Patent literature on scalable syntheses of related pyran structures can provide valuable insights. google.comresearchgate.net

Q & A

Q. How to design derivatives of this compound for antimicrobial activity screening?

- Methodological Answer :

- Functionalization : Replace bromines with amine or sulfonamide groups via nucleophilic substitution .

- SAR studies : Test against Gram-positive/negative bacteria (MIC assays) and correlate with Hammett σ values of substituents.

- Cytotoxicity : Use MTT assays on mammalian cells to ensure selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.